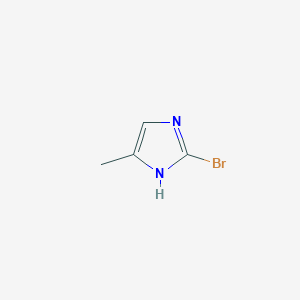

2-Bromo-4-methyl-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Chemical Research

The imidazole moiety is a cornerstone of modern chemical and biological sciences. scispace.com Its amphoteric nature, aromaticity, and ability to participate in hydrogen bonding and π-π interactions make it an exceptionally versatile scaffold in drug design and materials science. ajrconline.orglongdom.org

Imidazole rings are integral components of numerous natural products and pharmaceuticals. ajrconline.orglongdom.orgdigitellinc.com They are found in the amino acid histidine, the hormone histamine, and form a key part of the purine (B94841) bases, guanine (B1146940) and adenosine, which are fundamental to the structure of DNA and RNA. ajrconline.orglongdom.org This biological prevalence has inspired medicinal chemists to incorporate the imidazole scaffold into a vast range of therapeutic agents.

The unique chemical characteristics of the imidazole ring enable precise molecular recognition and interaction with a diverse array of biological targets, including enzymes, receptors, and nucleic acids. ajrconline.org As a result, imidazole derivatives have been successfully developed as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents, among others. ajrconline.orgmdpi.comscispace.comnih.gov The structural similarity of imidazole to histidine facilitates its binding to proteins, often leading to favorable pharmacodynamic properties. ajrconline.org

Beyond medicinal chemistry, the applications of imidazole derivatives are extensive. They are utilized as catalysts, ligands for metal complexes, and components of ionic liquids and polymers. lifechemicals.com Their unique electronic properties have also led to their investigation in the field of materials science, particularly in the development of dyes for solar cells and other optical applications. ajrconline.org The ability of the imidazole ring to be readily functionalized allows for the fine-tuning of its properties to suit a wide range of research needs.

Role as Structural Motifs in Bioactive Compounds

Scope of Research on 2-Bromo-4-methyl-1H-imidazole

This compound is a halogenated imidazole derivative that has garnered significant attention as a versatile intermediate in organic synthesis. ontosight.ai Research on this compound is primarily focused on its synthetic accessibility, its reactivity profile, and its utility in the construction of more complex molecular architectures.

| Property | Value |

| Molecular Formula | C4H5BrN2 |

| Molecular Weight | 161.00 g/mol |

| Appearance | Light brown to white solid |

| CAS Number | 23328-88-3 |

| Purity (Typical) | 95.0% - 97% |

| Data sourced from multiple chemical suppliers and databases. fluorochem.co.ukmsesupplies.comnih.govsigmaaldrich.com |

The development of efficient and scalable synthetic routes to this compound is a key area of research. While specific synthetic details for this exact compound are not extensively published in readily available literature, general methods for the bromination of imidazoles are well-established. These often involve the use of brominating agents such as N-bromosuccinimide (NBS) or elemental bromine. The challenge in synthesizing substituted imidazoles often lies in controlling the regioselectivity of the reaction to obtain the desired isomer in high yield.

For related compounds, such as 4-bromo-1,2-dimethyl-1H-imidazole, a cost-effective and scalable synthesis has been developed. thieme-connect.de This process circumvents the formation of regioisomers by starting with 1,2-dimethyl-1H-imidazole and employing a selective debromination strategy. thieme-connect.de Such advancements in synthetic methodology for related structures highlight the ongoing efforts to make these valuable building blocks more accessible for research and development.

The reactivity of this compound is largely dictated by the presence of the bromine atom on the imidazole ring. The bromine atom is a good leaving group, making it susceptible to a variety of chemical transformations.

Substitution Reactions: The bromine atom can be readily displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of substituted imidazole derivatives. smolecule.com

Cross-Coupling Reactions: The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. vulcanchem.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with tailored properties.

The methyl group at the 4-position can also be a site for chemical modification, although it is generally less reactive than the bromo substituent. Under strong oxidizing conditions, the methyl group could potentially be oxidized to a carboxylic acid. smolecule.com

The utility of this compound as a synthetic intermediate extends to several advanced chemical fields. Its derivatives are of significant interest in medicinal chemistry and materials science.

In medicinal chemistry, the ability to derivatize the this compound scaffold allows for the exploration of structure-activity relationships in the development of new therapeutic agents. By systematically modifying the substituents on the imidazole ring, researchers can optimize the biological activity and pharmacokinetic properties of lead compounds.

In materials science, the incorporation of imidazole-based units into larger molecular frameworks can impart desirable electronic and optical properties. The derivatization of this compound provides a pathway to novel materials with potential applications in areas such as organic electronics and coordination chemistry. cymitquimica.com

This compound stands as a testament to the enduring importance of heterocyclic compounds in chemical research. Its strategic combination of a versatile imidazole core and a reactive bromine handle makes it a valuable building block for the synthesis of a wide range of functional molecules. As synthetic methodologies become more refined and our understanding of its reactivity deepens, the applications of this compound and its derivatives are poised to expand, further solidifying the central role of imidazole chemistry in scientific innovation.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQISCMXBQVMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428400 | |

| Record name | 2-BROMO-4-METHYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23328-88-3 | |

| Record name | 2-Bromo-4-methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-4-METHYL-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 4 Methyl 1h Imidazole and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward pathway to 2-bromo-4-methyl-1H-imidazole by introducing a bromine atom onto a pre-existing 4-methylimidazole (B133652) scaffold.

Bromination of Imidazole (B134444) Precursors

The bromination of imidazole precursors is a common and effective method for synthesizing brominated imidazoles. This approach's success hinges on controlling the reaction's regioselectivity and choosing the appropriate brominating agent.

Achieving regioselectivity in the bromination of imidazoles is crucial for obtaining the desired isomer. The substitution pattern on the imidazole ring significantly influences the position of bromination. For instance, the direct bromination of 4-substituted-1H-indazoles has been shown to be highly regioselective. nih.gov In the case of 4-methylimidazole, the electronic properties and steric hindrance around the ring direct the incoming electrophile. The use of specific solvents can also play a critical role in controlling regioselectivity. For example, using dimethylformamide (DMF) as a solvent has been reported to significantly improve the C-4/C-2 bromination ratio in 5-substituted oxazoles, a principle that can be extended to imidazole systems. acs.org

The bromination of 1-methyl-2-nitroimidazole (B155463) in dioxane can be controlled to yield a mixture of 4-bromo-1-methyl-2-nitroimidazole and 5-bromo-1-methyl-2-nitroimidazole. cdnsciencepub.com In contrast, the reaction in water leads to rapid dibromination. cdnsciencepub.com This highlights the importance of solvent choice in directing the regiochemical outcome. One study demonstrated a cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole by starting with 1,2-dimethyl-1H-imidazole, which circumvents the issue of regioisomer formation that occurs when methylating 5-bromo-2-methyl-1H-imidazole. thieme-connect.de

Various brominating agents are employed in the synthesis of bromo-imidazoles, with elemental bromine (Br₂) and N-Bromosuccinimide (NBS) being the most common.

Elemental Bromine (Br₂): Elemental bromine is a powerful brominating agent. However, its high reactivity can sometimes lead to over-bromination or lack of selectivity. For instance, the bromination of imidazole with bromine in acetic acid can result in the replacement of a nitro group to form 2,4,5-tribromoimidazole (B189480). rsc.org Similarly, halogenation of imidazole with molecular bromine often leads to perbromination, yielding predominantly 2,4,5-tribromoimidazole. rsc.orgslideshare.net The synthesis of 2-bromo-4-nitroimidazole (B1265489) has been achieved through the dibromination of 4-nitroimidazole (B12731) with bromine, followed by a selective debromination step.

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine, making it a popular choice for the controlled bromination of imidazoles. scielo.org.mxredalyc.org The bromination of 2-nitroimidazole (B3424786) with two equivalents of NBS in DMF leads to the formation of 4,5-dibromo-2-nitroimidazole in nearly quantitative yield. rsc.org However, using only one equivalent of NBS might result in a mixture of the dibromo derivative and the starting material, without forming the desired monobromo product. rsc.org The use of NBS in DMF for the bromination of imidazole itself can produce a mixture of mono-, di-, and tribromoimidazoles, from which 4(5)-bromoimidazole can be isolated. rsc.org A facile and eco-friendly method has been developed for the synthesis of imidazoles from ethylarenes in water, where NBS acts as both a bromine source and an oxidant. mdpi.com

| Reagent | Substrate | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Br₂ | 4-Nitroimidazole | Aqueous NaHCO₃, 0–5°C, 4–6h | 2,5-Dibromo-4-nitroimidazole | 88% | |

| NBS (2 equiv.) | 2-Nitroimidazole | DMF | 4,5-Dibromo-2-nitroimidazole | ~100% | rsc.org |

| NBS | Imidazole | DMF | Mixture of mono-, di-, and tribromoimidazoles | 41% (for 4(5)-bromoimidazole) | rsc.org |

| NBS | Ethylarenes | Water, AIBN, 65°C | α-Bromoketone intermediate | - | mdpi.com |

Regioselective Bromination Techniques

Cyclization Reactions for Imidazole Ring Formation

An alternative to direct bromination is the construction of the imidazole ring from acyclic precursors, which can be designed to already contain the desired substituents.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, offering high atom economy and selectivity. sioc-journal.cnresearchgate.net The Debus-Radziszewski imidazole synthesis is a classic example of an MCR, involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to produce imidazoles. wikipedia.org This method can be adapted to synthesize substituted imidazoles. wikipedia.org Various MCR protocols have been developed for the synthesis of di-, tri-, and tetrasubstituted imidazoles. sioc-journal.cnorganic-chemistry.orgrsc.org For instance, a four-component, one-pot condensation of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield 1,2,4-trisubstituted 1H-imidazoles under solvent-free conditions. organic-chemistry.org N-Bromosuccinimide has also been used as a catalyst in a three-component, one-pot synthesis of 2,4,5-triaryl-1H-imidazoles from an aldehyde, a 1,2-diketone or α-hydroxyketone, and ammonium acetate. scielo.org.mxredalyc.org

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique due to its ability to significantly reduce reaction times and often improve yields. researchgate.netnih.gov This technology has been successfully applied to the synthesis of substituted imidazoles. researchgate.netnih.govcapes.gov.brtubitak.gov.tr For example, a solvent-free microwave-assisted synthesis of 2,4,5-substituted and 1,2,4,5-substituted imidazoles has been reported, using the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine on a solid support. researchgate.net Another microwave-assisted protocol involves the synthesis of disubstituted 2-amino-1H-imidazoles in a one-pot, two-step process. nih.gov The use of microwave irradiation in conjunction with MCRs provides a powerful and efficient route to a wide range of substituted imidazole derivatives. tubitak.gov.tr

| Method | Reactants | Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Debus-Radziszewski Synthesis (MCR) | 1,2-Dicarbonyl, Aldehyde, Ammonia | Varies | Substituted Imidazoles | Classic MCR for imidazole core | wikipedia.org |

| Four-component MCR | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, heating | 1,2,4-Trisubstituted 1H-imidazoles | High atom economy | organic-chemistry.org |

| NBS-catalyzed MCR | Aldehyde, 1,2-Diketone/α-Hydroxyketone, Ammonium Acetate | NBS (catalyst), solvent-free | 2,4,5-Triaryl-1H-imidazoles | Efficient, high yields | scielo.org.mxredalyc.org |

| Microwave-Assisted Synthesis | 1,2-Dicarbonyl, Aldehyde, Amine | Microwave, solid support, solvent-free | Substituted Imidazoles | Rapid, green methodology | researchgate.net |

| Microwave-Assisted MCR | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate | Microwave, p-toluenesulfonic acid | Imidazo[1,2-a]pyrimidine containing imidazoles | Sequential one-pot reaction | tubitak.gov.tr |

Catalyst-Free and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of synthetic methods that are both environmentally benign and economically viable. Catalyst-free and green chemistry approaches for the synthesis of imidazole derivatives, including those related to this compound, are gaining prominence. These methods often involve the use of less hazardous reagents and solvents, and in some cases, solvent-free conditions.

One such approach involves the [3 + 2] cyclization of vinyl azides with amidines under catalyst-free conditions to produce 2,4-disubstituted imidazoles. nih.govacs.orgacs.org This method is noted for its compatibility with a broad range of functional groups and often results in good to excellent yields. nih.govacs.orgacs.org For instance, the reaction of benzimidamides with vinyl azides in the presence of a base like DBU in acetonitrile (B52724) at elevated temperatures has been shown to be an effective route. acs.org

Another green approach is the one-pot synthesis of 2,4,5-tri- and 1,2,4,5-tetrasubstituted imidazoles using a mixture of an aldehyde, benzil, and ammonium acetate or an amine in an ethanol-water solvent system. researchgate.net This method is considered eco-friendly and efficient, proceeding at a moderate temperature of 80°C. researchgate.net Additionally, solvent-free syntheses of tetrasubstituted imidazoles have been reported using heterogeneous catalysts like silica-supported antimony trichloride, which offers advantages such as high yields, short reaction times, and catalyst reusability. ias.ac.in

While direct catalyst-free synthesis of this compound is not extensively documented, these examples highlight the trend towards greener synthetic routes for structurally similar imidazole compounds. The principles of using safer solvents, reducing waste, and avoiding heavy metal catalysts are central to these methodologies. researchgate.netias.ac.in

Derivatization Strategies via the Bromo Substituent

The bromine atom at the C2 position of this compound is a key functional handle that enables a wide array of derivatization strategies. These transformations are crucial for building molecular complexity and exploring the structure-activity relationships of the resulting compounds.

Cross-Coupling Reactions at the C2 Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo substituent at the C2 position of the imidazole ring is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a widely used method for introducing aryl and heteroaryl groups. In the context of bromo-substituted imidazoles, this reaction allows for the synthesis of C2-arylated derivatives. For instance, research on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole has demonstrated regioselective Suzuki-Miyaura cross-coupling. nih.gov By carefully controlling the reaction conditions, including the choice of palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), base (e.g., Na₂CO₃), and solvent system (e.g., DME/EtOH/H₂O), it is possible to selectively couple an arylboronic acid at the more reactive C4 position, leaving the C2-bromo group available for subsequent reactions. nih.gov This sequential approach allows for the synthesis of diversely substituted imidazoles. nih.gov

A study on the synthesis of a key intermediate for an API involved the Suzuki-Miyaura coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid, achieving a 60% yield. thieme-connect.de This highlights the utility of this reaction in constructing complex molecules for pharmaceutical applications.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-Imidazoles

| Starting Material | Coupling Partner | Catalyst/Base/Solvent | Product | Yield (%) | Reference |

| 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃/DME/EtOH/H₂O | 2-bromo-1-methyl-5-nitro-4-phenyl-1H-imidazole | Not specified | nih.gov |

| 4-bromo-1,2-dimethyl-1H-imidazole | 4-Fluorophenylboronic acid | Not specified | 4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazole | 60 | thieme-connect.de |

| 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde | Arylboronic acids | Pd(PPh₃)₄ | 4-aryl-2-methyl-1H-imidazole-5-carbaldehyde | 40-50 |

This table provides illustrative examples and is not exhaustive.

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. derpharmachemica.commdpi.com This reaction is instrumental in introducing alkynyl moieties onto the imidazole core.

Research has shown that Sonogashira coupling can be effectively applied to bromo-imidazole derivatives to create more complex structures. For example, a one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole has been developed. researchgate.net This allows for the sequential introduction of an aryl group via Suzuki-Miyaura coupling, followed by an alkynyl group via Sonogashira coupling at the remaining bromo position. researchgate.net This methodology provides an efficient route to 2,4-disubstituted 5-nitroimidazole derivatives. researchgate.net

The development of copper-free Sonogashira coupling conditions has also been a focus, aiming for milder and more broadly applicable protocols. nih.govacs.org These methods often utilize specialized palladium precatalysts and can be performed at room temperature, offering excellent functional group tolerance. nih.govacs.org

Table 2: Examples of Sonogashira Coupling Reactions

This table provides examples of Sonogashira reactions, including those with related aryl halides, to illustrate the reaction's scope.

Suzuki-Miyaura Coupling for Arylation

Nucleophilic Substitution Reactions

The electron-deficient nature of the C2 position in the imidazole ring, enhanced by the presence of the bromo substituent, makes it susceptible to nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles.

The bromine atom on the imidazole ring can be readily substituted by various nucleophiles, such as amines, thiols, and alkoxides. smolecule.com This type of reaction is fundamental for introducing diverse functional groups and modifying the properties of the imidazole core.

For instance, 2-bromo-1-(ethoxymethyl)-4-nitro-1H-imidazole can be synthesized by reacting a brominated nitroimidazole precursor with ethoxymethylating agents like sodium ethoxymethoxide. This reaction typically proceeds under reflux conditions in an aprotic solvent such as DMF or THF. Similarly, the bromine atom in 2-bromo-4-methyl-5-nitro-1H-imidazole can be substituted by nucleophiles like amines and thiols. smolecule.com

The synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via a C-N coupling reaction between 2-bromo-1-methyl-1H-imidazole and p-anisidine (B42471) provides another example of nucleophilic substitution at the C2 position. sigmaaldrich.com These reactions significantly expand the chemical space accessible from this compound and its derivatives, providing a pathway to a wide range of functionalized imidazoles.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction mechanisms of imidazole derivatives. researchgate.netdergipark.org.tr Studies have investigated the nucleophilic substitution reactions between imidazole and various 2-bromo-1-arylethanones through computational modeling. researchgate.net These investigations perform calculations on the chemical species involved, including geometry optimizations, single point energy calculations, and vibrational analysis, to map out the reaction pathways. researchgate.netdergipark.org.tr

The calculations are typically carried out at the DFT B3LYP (Becke, three-parameter, Lee-Yang-Parr) level of theory with various basis sets such as 6-31G(d) and 6-311+G(2d,p). researchgate.netdergipark.org.tr Through these methods, researchers can analyze Frontier Molecular Orbitals (FMOs), determine global reactivity descriptors, and calculate Molecular Electrostatic Potential (MEP) maps. researchgate.net This theoretical work provides deep insights into the reactivity and predicts the outcomes of reactions involving the imidazole core, complementing experimental findings. researchgate.netdergipark.org.tr

Reductive Debromination Strategies

Reductive debromination is a critical transformation in the synthesis of imidazole-based compounds, often used to selectively remove bromine atoms from polyhalogenated intermediates. This strategy is essential for producing specific isomers that are otherwise difficult to obtain and is a key step in several scalable synthetic routes. researchgate.net

Several methods have been developed for the selective debromination of bromoimidazole derivatives.

Sulfite (B76179) and Iodide Reagents: A common approach for poly-brominated nitroimidazoles involves selective debromination using reagents like sodium sulfite (Na₂SO₃) or potassium iodide (KI) in acetic acid. For instance, in the synthesis of 2-bromo-4-nitroimidazole from 2,5-dibromo-4-nitroimidazole, a reductive strategy using KI and Na₂SO₃ effectively removes the bromine atom at the 5-position while preserving the 2-bromo substituent. This reaction is typically conducted under reflux conditions.

Grignard Reagents: A highly effective and selective method for debromination involves the use of Grignard reagents. In a cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, the key step is the selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole. researchgate.netvulcanchem.com This is accomplished using isopropyl magnesium chloride (iPrMgCl) in tetrahydrofuran (B95107) (THF) at low temperatures, such as –25°C. vulcanchem.com This technique circumvents issues of regioisomer formation and is crucial for large-scale production. researchgate.neta-z.lu

Tetramethylammonium (B1211777) Fluoride (B91410) (TMAF): The reaction of 1-methyl-2,4,5-tribromoimidazole with dry tetramethylammonium fluoride (TMAF) in polar aprotic solvents like DMSO unexpectedly resulted in products of reductive debromination rather than fluorination. scielo.brscielo.br This reaction yielded a mixture of 2,4-dibromo-1-methylimidazole and 4,5-dibromo-1-methylimidazole, demonstrating that TMAF can act as a strong base to facilitate debromination, with the solvent acting as the proton source. scielo.brscielo.br

The transition from laboratory-scale synthesis to industrial production requires robust, high-yielding, and cost-effective methods.

A notable example is the two-step, kilogram-scale synthesis of 4-bromo-1,2-dimethyl-1H-imidazole. researchgate.netthieme-connect.dethieme-connect.com This process begins with the bromination of 1,2-dimethyl-1H-imidazole to produce the 4,5-dibromo intermediate, followed by a selective debromination using isopropyl magnesium chloride. vulcanchem.comthieme-connect.com This route was successfully scaled up to produce kilogram quantities of the target compound with an isolated yield of approximately 92%. thieme-connect.com

Similarly, an improved kilogram-scale synthesis for 2-bromo-4-nitroimidazole, a key building block for certain drugs, has been developed. researchgate.net This process involves the dibromination of 4-nitroimidazole, followed by a selective debromination using an in situ reductive deiodination strategy. researchgate.net These reactions are reported to be facile, safe, and easily scalable, producing the final product in high yield and quality on a kilogram scale. researchgate.net

Interactive Data Table: Scalable Reductive Debromination Methods

| Intermediate | Debromination Reagent | Solvent | Temperature | Product | Scale | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4,5-Dibromo-1,2-dimethyl-1H-imidazole | Isopropyl magnesium chloride | THF | -25 °C | 4-Bromo-1,2-dimethyl-1H-imidazole | Kilogram | ~92% | thieme-connect.com |

| 2,5-Dibromo-4-nitro-1H-imidazole | KI / Na₂SO₃ | Acetic Acid | 120 °C | 2-Bromo-4-nitro-1H-imidazole | Kilogram | 64% | |

| 2,5-Dibromo-4-nitro-1H-imidazole | In situ reductive deiodination | DMF | 120 °C | 2-Bromo-4-nitro-1H-imidazole | Kilogram | High | researchgate.net |

Selective Debromination Methods

Alkylation and Functionalization of the Imidazole Nitrogen

N-alkylation is a fundamental method for functionalizing the imidazole ring, allowing for the introduction of various substituents that can modulate the compound's chemical and biological properties.

The N-alkylation of imidazole derivatives is typically achieved by reacting the imidazole with an alkylating agent in the presence of a base. researchgate.net

Standard Conditions: Common protocols involve the use of bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. researchgate.netderpharmachemica.com Heating the reaction mixture, for instance to 60°C, can significantly improve reaction yields and kinetics. derpharmachemica.com

Specific Examples: The alkylation of 2-bromo-4-nitroimidazole has been demonstrated using O-protected (R)-glycidols. nih.gov The reaction conditions can be tuned; for example, using potassium carbonate in water at 60°C allows for regioselective alkylation. nih.gov Alternatively, using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like toluene (B28343) is also effective. nih.gov

Interactive Data Table: N-Alkylation Protocols for Bromoimidazoles

| Imidazole Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-4-nitroimidazole | (R)-glycidol derivatives | K₂CO₃ | Water | 60 °C | >65% | nih.gov |

| 2-Bromo-4-nitroimidazole | (R)-glycidol derivatives | DIPEA | Toluene | 80-110 °C | Variable | nih.gov |

| 4- and 5-nitroimidazole | Various alkyl halides | K₂CO₃ | Acetonitrile | 60 °C | 66-85% | derpharmachemica.com |

For unsymmetrically substituted imidazoles like this compound, N-alkylation can lead to a mixture of two regioisomers (N1 and N3 alkylated products). Controlling this regioselectivity is a significant synthetic challenge.

Inherent Regioselectivity: The methylation of 5-bromo-2-methyl-1H-imidazole, for example, results in a mixture of 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole, which then requires challenging separation. thieme-connect.dethieme-connect.com One strategy to avoid this is to start with an imidazole that is already N-substituted, such as 1,2-dimethyl-1H-imidazole, which circumvents the problem of regioisomer formation during subsequent reactions like bromination. researchgate.net

Directing Groups: A more advanced strategy involves the use of protecting groups on one of the imidazole nitrogens to direct subsequent reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used effectively to control regioselectivity. nih.gov For instance, a 2,4(5)-disubstituted imidazole can be protected in a regioselective manner, allowing for subsequent arylation or alkylation at a specific position before the protecting group is removed. This approach enables the synthesis of complex, multi-substituted imidazoles from simple precursors in a controlled, stepwise fashion. nih.gov Studies on 4-nitroimidazole have shown that alkylation is favored at the N-1 position, while for 2-methyl-5-nitroimidazole, steric hindrance from the nitro group directs alkylation to the N-3 position. derpharmachemica.com

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.uni.lumsesupplies.combohrium.com

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy for 2-Bromo-4-methyl-1H-imidazole reveals distinct signals corresponding to the different types of protons present in the molecule. Generally, protons attached to sp3-hybridized carbons appear at higher fields, while those on sp2-hybridized carbons are found at lower fields. libretexts.org Protons on carbons bonded to electronegative atoms are also shifted to lower fields. libretexts.org

In the case of imidazole (B134444) derivatives, the chemical shifts provide valuable information. For instance, in a related imidazole, the protons on the imidazole ring appear as singlet peaks. researchgate.net The methyl group protons on this compound would be expected to produce a signal in the alkyl region, while the single proton on the imidazole ring would appear further downfield in the aromatic region. libretexts.orglibretexts.org The specific chemical shifts can be influenced by the solvent and the presence of other functional groups.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole C-H | ~6.5 - 8.0 | Singlet |

| Methyl (-CH₃) | ~2.0 - 2.5 | Singlet |

| N-H | Variable (broad) | Singlet |

| Data is estimated based on typical chemical shifts for similar structures. libretexts.orglibretexts.org |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. For instance, the carbon atom bonded to the bromine (C2) would be expected to appear at a specific chemical shift influenced by the halogen's electron-withdrawing effect. The methyl carbon (C4-methyl) would resonate at a higher field (lower ppm) compared to the sp2-hybridized carbons of the imidazole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Br) | ~115 - 125 |

| C4 (C-CH₃) | ~130 - 140 |

| C5 | ~110 - 120 |

| Methyl (-CH₃) | ~10 - 20 |

| Data is estimated based on typical chemical shifts for substituted imidazoles. |

To avoid interference from the solvent's protons in ¹H NMR, deuterated solvents are commonly used. rsc.org Common deuterated solvents for NMR analysis of imidazole derivatives include chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). researchgate.netrsc.org An internal reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the sample to provide a reference point (0 ppm) for the chemical shifts. libretexts.org The choice of solvent can slightly influence the observed chemical shifts due to solvent-solute interactions. researchgate.net

¹³C NMR for Carbon Framework Analysis

Mass Spectrometry (MS) for Molecular Weight Confirmation.msesupplies.combohrium.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or more decimal places. rsc.org This high level of accuracy allows for the determination of the elemental formula of the molecule. For this compound (C₄H₅BrN₂), the expected monoisotopic mass is approximately 159.9636 Da. nih.gov HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. uib.no This technique is widely used to assess the purity of a sample and to confirm the identity of the main component. thieme-connect.de In the analysis of this compound, LC-MS would first separate the compound from any impurities, and the subsequent mass analysis would provide the molecular weight, thus verifying its identity. uib.no

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the molecule's vibrational frequencies. For this compound, the IR spectrum provides definitive evidence for its key structural components.

The presence of the imidazole ring is confirmed by several characteristic bands. The N-H stretching vibration is typically observed in the region of 3300-3400 cm⁻¹ smolecule.com. The C-H stretching modes associated with the methyl group and the imidazole ring proton generally appear in the 2900-3100 cm⁻¹ range smolecule.com. Furthermore, the C-Br stretching vibration is expected at lower frequencies, with related bromo-imidazole compounds showing this band around 525 cm⁻¹ .

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | Imidazole Ring | 3300 - 3400 | smolecule.com |

| C-H Stretch | Methyl Group & Ring Proton | 2900 - 3100 | smolecule.com |

| C=N Stretch | Imidazole Ring | ~1500 - 1650 | |

| C-N Stretch | Imidazole Ring | ~1250 - 1350 | |

| C-Br Stretch | Bromo-substituent | ~525 |

Computational Chemistry and Quantum Chemical Studies

Computational chemistry provides profound insights into the electronic structure, reactivity, and properties of molecules, complementing experimental findings. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are widely used to investigate imidazole derivatives dergipark.org.tr.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. Calculations are frequently performed using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with various basis sets, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost dergipark.org.trresearchgate.net. These studies enable detailed analysis of molecular geometry, electronic orbitals, and reactivity.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, providing its most stable three-dimensional structure. This process yields precise information on bond lengths, bond angles, and dihedral angles. For imidazole derivatives, DFT calculations have been shown to produce structural parameters that are in good agreement with experimental data obtained from techniques like X-ray crystallography iucr.org. For instance, in a study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the molecule was found to be nearly planar, a characteristic feature that influences crystal packing and intermolecular interactions iucr.org. Such calculations for this compound would similarly define its planar structure and the precise spatial relationship between the bromine atom, the methyl group, and the imidazole ring.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability researchgate.net. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron researchgate.net.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized iucr.orgresearchgate.net. In a related brominated imidazole derivative, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV, indicating a stable structure iucr.org. This analysis also reveals the distribution of electron density within the orbitals, identifying which parts of the molecule are involved in electron donation and acceptance iucr.org.

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions.

These parameters are calculated using the following formulas researchgate.net:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

The table below shows an example of such descriptors calculated for a different molecule, 4-bromo-3-(methoxymethoxy)benzoic acid, to illustrate the data obtained from this type of analysis researchgate.net.

| Electronic Parameter | Symbol | Value (eV) | Reference |

| Ionization Potential | I | 6.76 | researchgate.net |

| Electron Affinity | A | 2.03 | researchgate.net |

| Energy Gap | Eg | 4.46 | researchgate.net |

| Electronegativity | χ | 4.39 | researchgate.net |

| Chemical Hardness | η | 2.365 | researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule, which is invaluable for predicting its reactive behavior researchgate.net. The map uses a color scale to indicate different electrostatic potential values. Typically, red regions represent the most negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent the most positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potentials researchgate.net.

For an imidazole derivative, an MEP map would likely show negative potential (red/yellow) concentrated around the nitrogen atoms of the imidazole ring, highlighting them as nucleophilic centers. Conversely, the hydrogen atom attached to the nitrogen (the N-H proton) would exhibit a positive potential (blue), indicating it is the most likely site for deprotonation or electrophilic interaction researchgate.netresearchgate.net. The MEP map provides a clear, intuitive guide to the molecule's reactivity hotspots.

Global Reactivity Descriptors

Theoretical Prediction of Spectroscopic Parameters

Computational modeling allows for the a priori prediction of various spectra, which can aid in the interpretation of experimental data and provide insights into the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These calculated values are then referenced against a standard, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ).

For imidazole derivatives, DFT calculations have shown a strong correlation between theoretical and experimental chemical shifts. mdpi.comuantwerpen.be The predicted values help in assigning the signals observed in experimental spectra to specific protons and carbon atoms in the this compound structure. Discrepancies between calculated and experimental values can often be attributed to solvent effects, which can also be modeled using advanced computational approaches.

Table 1: Illustrative Example of Predicted ¹H and ¹³C NMR Chemical Shifts for an Imidazole Derivative This table demonstrates the type of data generated from computational NMR predictions. Specific values for this compound require a dedicated computational study.

| Atom | Calculated Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| H (on N1) | 11.0 - 13.0 | 10.0 - 14.0 |

| H (on C5) | 6.8 - 7.2 | 6.5 - 7.5 |

| H (on CH₃) | 2.2 - 2.5 | 2.0 - 2.6 |

| C2 | 120 - 125 | 118 - 128 |

| C4 | 135 - 140 | 133 - 142 |

| C5 | 115 - 120 | 113 - 122 |

| CH₃ | 12 - 15 | 10 - 17 |

Theoretical vibrational analysis is crucial for interpreting Fourier-Transform Infrared (FT-IR) and Raman spectra. By performing frequency calculations on the optimized geometry of this compound using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), a set of harmonic vibrational frequencies can be obtained. mdpi.comresearchgate.net

These calculated frequencies often systematically overestimate experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. mdpi.com A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. mdpi.com This allows for the precise assignment of characteristic bands, such as C-H, N-H, C=N, and C-Br stretching and bending modes. researchgate.netresearchgate.net

Table 2: Example of Calculated Vibrational Frequencies and Assignments for a Brominated Benzimidazole (B57391) This table illustrates how computational results are presented. Data is based on a related compound, 2-(4-Bromophenyl)-1H-benzimidazole. researchgate.net

| Assignment (PED %) | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch | 3450 | 3420 |

| Aromatic C-H stretch | 3100 | 3065 |

| C=N stretch | 1625 | 1600 |

| C-N stretch | 1405 | 1410 |

| C-Br stretch | 630 | 625 |

The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). acs.org These calculations provide the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) for the electronic transitions from occupied to unoccupied molecular orbitals. grafiati.com For aromatic and heterocyclic systems like this compound, the primary absorptions are typically due to π→π* and n→π* transitions within the imidazole ring. grafiati.com

The analysis is often coupled with an examination of the frontier molecular orbitals (HOMO and LUMO) to understand the nature of the transitions. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic excitability and chemical reactivity. grafiati.com

Table 3: Representative TD-DFT Predicted Electronic Transitions for an Imidazole Derivative This table shows a typical output from a TD-DFT calculation. Specific values for this compound would require a dedicated study.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 240 | 0.45 | HOMO-1 → LUMO (80%) |

| S₀ → S₃ | 215 | 0.30 | HOMO → LUMO+1 (90%) |

Vibrational Spectra (IR) Predictions

Studies on Tautomeric Stability

Imidazole and its derivatives exhibit annular tautomerism, where a proton can migrate between the two nitrogen atoms of the ring. For this compound, two primary tautomers exist: this compound and 2-Bromo-5-methyl-1H-imidazole. Although they are often named interchangeably, they are distinct isomers. Computational chemistry can predict the relative stability of these tautomers by calculating their ground-state energies. researchgate.net

The tautomer with the lower calculated energy is predicted to be the more stable and thus the more abundant form at equilibrium. acs.org Factors influencing tautomeric preference include intramolecular interactions, steric effects, and electronic effects of the substituents. The energy difference between the tautomers allows for the calculation of the equilibrium constant for the tautomerization process. acs.org Generally, for substituted imidazoles, one tautomer is significantly more stable than the other. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into the familiar language of Lewis structures (bonds, lone pairs). uni-muenchen.demdpi.com For this compound, NBO analysis quantifies the delocalization of electron density, which is crucial for understanding its aromaticity and stability. researchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. mdpi.com It identifies stabilizing interactions, such as the delocalization of electron density from a filled (donor) NBO (like a lone pair on a nitrogen atom) to an empty (acceptor) NBO (like an antibonding π* orbital of the ring). The stabilization energy (E⁽²⁾) associated with these interactions is calculated, with larger E⁽²⁾ values indicating more significant electronic delocalization and greater molecular stability. mdpi.com

Table 4: Example of Key Donor-Acceptor Interactions from NBO Analysis for an Imidazole System This table illustrates the type of information obtained from an NBO analysis. The interactions shown are representative of those expected in a substituted imidazole.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-N3) | ~40-50 |

| LP(1) N3 | π(C4-C5) | ~35-45 |

| π(C4-C5) | π(C2-N3) | ~20-25 |

| LP(1) Br | σ(C2-N1) | ~2-5 |

Non-linear Optical (NLO) Properties Prediction

Computational methods are essential for predicting the non-linear optical (NLO) properties of molecules, which are of interest for applications in photonics and optoelectronics. researchgate.netmdpi.com Key NLO parameters, including the mean polarizability (α) and the first-order hyperpolarizability (β), can be calculated using DFT. The magnitude of these parameters, particularly the first hyperpolarizability, indicates the molecule's potential for NLO activity, such as second-harmonic generation. mdpi.comnih.gov

For molecules to possess significant NLO properties, they often require a donor-π-acceptor structure that enhances intramolecular charge transfer. In this compound, the imidazole ring acts as a π-system, while the bromine atom and methyl group function as weak electron-withdrawing and donating groups, respectively. DFT calculations, often using specific functionals like CAM-B3LYP or M06-2X which perform well for NLO predictions, can estimate the components of the polarizability and hyperpolarizability tensors. mdpi.comacs.org These calculations are crucial for screening candidate molecules and guiding the design of new materials with enhanced NLO responses. nih.govresearchgate.net

Applications and Advanced Research Trajectories of 2 Bromo 4 Methyl 1h Imidazole Derivatives

Medicinal Chemistry and Drug Discovery Research

The unique chemical architecture of 2-Bromo-4-methyl-1H-imidazole and its derivatives makes them pivotal intermediates in the field of medicinal chemistry and drug discovery. The reactivity of the bromo substituent facilitates a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the synthesis of a wide array of more complex molecules. ontosight.ai This versatility is crucial for the development of new drugs targeting a range of diseases, from infectious diseases to cancer.

This compound serves as a foundational scaffold for the synthesis of numerous biologically active compounds. thieme-connect.com Its derivatives are key components in the development of molecules with therapeutic potential. For instance, the structural framework of brominated imidazoles is integral to the creation of compounds targeting various biological pathways.

The synthesis of these derivatives often involves multi-step reactions that begin with the imidazole (B134444) core. The bromine atom at the 2-position and the methyl group at the 4-position influence the electronic properties and reactivity of the ring, guiding the subsequent chemical modifications. ontosight.ai These modifications can include the introduction of various functional groups at different positions of the imidazole ring to enhance biological activity and selectivity.

One common synthetic strategy involves the Suzuki-Miyaura coupling reaction, where the bromine atom is replaced with an aryl or heteroaryl group. This reaction is instrumental in creating a diverse library of compounds for biological screening. mdpi.com Another approach is the N-alkylation of the imidazole ring, which allows for the attachment of various side chains that can interact with specific biological targets. researchgate.net The choice of synthetic route is often dictated by the desired biological activity and the need to create compounds with specific physicochemical properties for optimal therapeutic effect. thieme-connect.commdpi.com

For example, the synthesis of 2,4-disubstituted 5-nitroimidazoles often starts from a brominated imidazole precursor. These compounds have shown promise as antibacterial and antiparasitic agents. mdpi.com The synthetic versatility of this compound and its analogs makes it an invaluable tool in the quest for new and effective therapeutic agents. thieme-connect.com

The development of new therapeutic agents is a critical area of research, and this compound derivatives have emerged as promising candidates. derpharmachemica.comresearchgate.net The imidazole nucleus is a key structural feature in many clinically used drugs, and its derivatives are known to exhibit a wide range of pharmacological activities. derpharmachemica.comajrconline.org The unique combination of a bromine atom and a methyl group in this compound provides a starting point for the design and synthesis of novel compounds with improved therapeutic profiles. thieme-connect.comsmolecule.com

The search for new antimicrobial and antifungal agents is driven by the increasing prevalence of drug-resistant pathogens. Imidazole derivatives have a long history of use in this area, with compounds like ketoconazole (B1673606) and miconazole (B906) being well-established antifungal drugs. derpharmachemica.com Research into this compound derivatives has revealed their potential to combat a range of microbial and fungal infections. mdpi.comasianpubs.org

Studies have shown that certain derivatives of this compound exhibit significant activity against various bacterial and fungal strains. For example, a series of novel imidazole derivatives synthesized from 2,4,5-tribromoimidazole (B189480) demonstrated in vitro activity against a panel of selected bacterial and fungal strains. derpharmachemica.com The introduction of different substituents on the imidazole ring can modulate the antimicrobial spectrum and potency of these compounds.

In one study, novel N-substituted imidazoles were tested against Candida albicans and Cryptococcus neoformans. While the compounds showed low activity against C. albicans, they were active against C. neoformans, with some derivatives exhibiting IC50 values as low as 15.6 μg/mL. researchgate.net Another study reported that certain imidazole derivatives displayed moderate inhibition against Gram-negative bacteria, particularly Escherichia coli, and maximum activity against most Gram-negative organisms. asianpubs.org These findings highlight the potential of this compound derivatives as a source of new antimicrobial and antifungal agents.

| Compound Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| N-substituted imidazoles | Cryptococcus neoformans | IC50 values as low as 15.6 μg/mL. | researchgate.net |

| Derivatives of 2,4,5-tribromoimidazole | Various bacteria and fungi | Demonstrated in vitro antimicrobial activity. | derpharmachemica.com |

| Imidazole derivatives | Gram-negative bacteria (E. coli) | Moderate inhibition observed. | asianpubs.org |

Tuberculosis (TB) remains a major global health problem, and the emergence of multidrug-resistant strains necessitates the development of new antitubercular drugs. Nitroimidazoles, a class of compounds that includes derivatives of this compound, have shown significant promise in this area. researchgate.netsmolecule.com These compounds are effective against both replicating and non-replicating (anaerobic) Mycobacterium tuberculosis. researchgate.net

2-Bromo-4-nitro-1H-imidazole, a related compound, is a key intermediate in the synthesis of the antitubercular drug pretomanid. smolecule.comresearchgate.net This highlights the importance of the bromo-nitro-imidazole scaffold in antitubercular drug discovery. Research has shown that derivatives of this compound can be synthesized and evaluated for their activity against M. tuberculosis. smolecule.comresearchgate.net

For instance, a study on novel 1H-benzo[d]imidazole derivatives, which are structurally related to imidazoles, showed excellent tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis strains, with MIC values ranging from 0.75 to 1.5 μg/mL. nih.gov Another study reported that certain synthesized compounds showed good activity against Mycobacterium tuberculosis even at a concentration of 1 mcg/ml. researchgate.net These findings underscore the potential of this compound derivatives as a source of new and effective antitubercular agents.

| Compound Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 1H-benzo[d]imidazole derivatives | M. tuberculosis, M. bovis | 0.75 to 1.5 μg/mL | nih.gov |

| 2-(substituted phenoxymethyl) 1-H benzimidazoles | M. tuberculosis | Good activity at 1 mcg/ml | researchgate.net |

The imidazole scaffold is a prominent feature in many anticancer drugs, and derivatives of this compound are being actively investigated for their potential as antitumor agents. mdpi.comresearchgate.netsmolecule.comresearchgate.net The versatility of the imidazole ring allows for the design of compounds that can interact with various targets involved in cancer progression, such as kinases and DNA. nih.gov

Research has shown that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines. For example, in vitro studies on imidazole derivatives have demonstrated their ability to inhibit the growth of prostate and breast cancer cells. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for some of these compounds were found to be in the micromolar range.

One study reported that imidazole derivatives effectively inhibited cell growth in multiple cancer cell lines, including PC3 (prostate) and MCF7 (breast), with IC50 values of 25.3 ± 4.6 µM and 77.4 ± 6.2 µM, respectively. Another area of investigation is the development of imidazole-based compounds that can form metal complexes, which can then be used in cancer therapy. evitachem.com The ability of these compounds to interact with biological macromolecules, such as enzymes and DNA, is a key aspect of their anticancer activity. smolecule.com

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| PC3 | Prostate | 25.3 ± 4.6 | |

| MCF7 | Breast | 77.4 ± 6.2 |

Chronic inflammation is a key factor in the development of many diseases, and there is a continuous need for new anti-inflammatory drugs. Imidazole derivatives have shown promise in this area, and research into the anti-inflammatory properties of this compound derivatives is ongoing. mdpi.comresearchgate.net The imidazole ring is a component of several compounds with known anti-inflammatory activity, and its derivatives are being explored for their ability to modulate inflammatory pathways.

The anti-inflammatory effects of imidazole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators or to interfere with the signaling pathways that drive inflammation. While specific data on the anti-inflammatory activity of this compound itself is limited in the provided context, the broader class of imidazole derivatives has been shown to possess these properties. ajrconline.org Further research is needed to fully elucidate the anti-inflammatory potential of this compound and its derivatives.

Anticonvulsant and Antidepressant Research

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic efficacy of imidazole derivatives. These studies have shown that substitutions on the imidazole ring are critical for biological activity. humanjournals.com For instance, SAR studies on 2-substituted-4,5-diphenyl-1H-imidazoles revealed that the nature of the substituent at the 2-position significantly impacts anti-inflammatory activity. humanjournals.com Similarly, for dual aromatase-sulfatase inhibitors, imidazole derivatives have proven to be highly potent, with the parent phenol (B47542) of one such compound showing an IC₅₀ value of 0.028 nM against aromatase. nih.gov In the context of nitroimidazoles, modifications at the 2-position have been linked to enhanced antiparasitic activity.

Molecular Docking and Mechanism of Action Studies

Molecular docking studies provide critical insights into the binding modes and mechanisms of action of this compound derivatives at their biological targets. For example, docking studies of novel imidazole derivatives with analgesic and anti-inflammatory properties have been conducted against the COX-2 receptor. nih.gov One of the most potent compounds exhibited a binding energy of -5.516 kcal/mol, forming three conventional hydrogen bonds with key residues. nih.gov

In anticancer research, molecular docking of piperazine-tagged imidazole derivatives has been performed. researchgate.net Similarly, for antiparasitic applications, the mechanism of action for some imidazole derivatives is believed to involve the induction of oxidative stress, leading to an increase in reactive oxygen species and a reduction in the parasite's mitochondrial membrane potential. nih.gov Molecular docking of indolyl-benzo[d]imidazole derivatives has implicated targets such as FtsZ proteins and pyruvate (B1213749) kinases in their antibacterial action. bohrium.com

Pharmacokinetic Property Predictions (e.g., ADME)

In silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) are essential for evaluating the drug-likeness of new compounds. For a series of imidazole derivatives studied for their potential against SARS-CoV-2, pharmacokinetic properties such as skin permeation, gastrointestinal absorption, and blood-brain barrier permeation were predicted. nih.gov The results indicated that most of the test compounds possessed high potential for gastrointestinal absorption. nih.gov

Similarly, ADME predictions for novel quinoline-benzimidazole hybrids suggested good oral bioavailability. mdpi.com For a series of trimethoxychalcone derivatives, ADME predictions were also in accordance with Lipinski's rule of five, indicating favorable pharmacokinetic properties. nih.gov These computational tools are invaluable for prioritizing candidates for further development. bohrium.com

Materials Science Research

The utility of this compound extends into materials science, where it serves as a versatile building block for creating advanced materials. cymitquimica.com The presence of the bromo substituent allows for functionalization through cross-coupling reactions like the Suzuki-Miyaura reaction, enabling the synthesis of complex organic molecules.

A significant application is in the development of metal-organic frameworks (MOFs). google.comgoogle.com The nitrogen atoms of the imidazole ring can coordinate with metal ions to form these frameworks. For example, 4-bromo-1H-imidazole has been grafted into ZIF-71 particles using a post-synthetic exchange technique. nih.gov Furthermore, cadmium(II) coordination polymers have been synthesized using a derivative, 2-(5-bromo-pyridin-3-yl)-1H-imidazole-4,5-dicarboxylic acid, as a ligand, resulting in structures with interesting topologies and photoluminescent properties. figshare.comacs.org

The imidazole scaffold is also a key component in the synthesis of ionic liquids, which are valued as environmentally friendly solvents and electrolytes. fluorochem.co.ukresearchgate.net For instance, 1-methylimidazole (B24206) can be used in the synthesis of mono-ether functionalized ionic liquids. mdpi.com The versatility of this compound as a synthetic intermediate positions it as a promising platform for the creation of next-generation organic materials for various applications, including electronic materials. chemscene.com

Development of Photovoltaic Materials

Derivatives of bromo-imidazoles are recognized for their potential in the synthesis of photovoltaic materials, which are critical components of solar cells and other optoelectronic devices. bloomtechz.com The imidazole ring system, with its tunable electronic properties, makes it a suitable building block for organic photovoltaic (OPV) cells. Research in material science has explored the use of related imidazole derivatives in the development of functional materials, such as specialized dyes for solar cells. The incorporation of bromine into the molecular structure can enhance charge transport properties, making these compounds more efficient for photovoltaic applications.

| Research Area | Application of Derivatives | Key Finding |

| Organic Photovoltaics (OPVs) | Use as semiconductor materials. | Bromine substitution can enhance charge transport properties. |

| Dye-Sensitized Solar Cells | Building blocks for functional dyes. | Imidazole derivatives are explored for creating materials for solar applications. |

| General Optoelectronics | Synthesis of photovoltaic materials. bloomtechz.com | Bromo-imidazole derivatives are considered promising for broad optoelectronic uses. bloomtechz.com |

Electronic Properties and Devices

The unique electronic characteristics of imidazole derivatives make them highly suitable for applications in organic electronics. The presence of the bromine atom and the imidazole ring's conjugated system allows for the engineering of materials with specific charge transport capabilities. evitachem.com These properties are leveraged in the development of semiconductors for devices like organic light-emitting diodes (OLEDs). chemscene.com

Research has shown that benzimidazole (B57391) derivatives, a related class of compounds, can have their charge mobility enhanced through bromine incorporation, leading to improved performance in OLEDs. Furthermore, ionic imidazolium (B1220033) compounds have been used in the fabrication of organic light-emitting electrochemical cells (OLECs), demonstrating the versatility of the imidazole core in light-emitting technologies. soton.ac.uk

| Device/Technology | Role of Imidazole Derivative | Research Finding |

| Organic Light-Emitting Diodes (OLEDs) | Serve as semiconductor materials. chemscene.com | Bromine atom enhances charge transport properties for improved efficiency. |

| Organic Light-Emitting Cells (OLECs) | Form the active light-emitting layer. soton.ac.uk | Specific ionic imidazolium derivatives have been successfully used in OLEC fabrication. soton.ac.uk |

| General Electronic Chemicals | Serve as foundational components. bloomtechz.com | The class of dibromo-1H-imidazole and its derivatives are used to synthesize electronic chemicals. bloomtechz.com |

Flexible Display Technology Components

The materials developed for organic electronics often lend themselves to use in flexible applications due to their non-rigid nature. Derivatives of bromo-imidazoles are being explored for the synthesis of materials required for flexible display technology. bloomtechz.com The properties that make them suitable for OLEDs and other electronic devices, such as their semiconducting nature, are directly applicable to the creation of components for flexible screens and lighting.

Catalysis and Coordination Chemistry Research

The nitrogen atoms within the imidazole ring of this compound and its derivatives make them excellent candidates for applications in catalysis and coordination chemistry. These nitrogen atoms can donate lone pairs of electrons to form stable complexes with metal ions. bloomtechz.com

Ligand Design for Metal Complexes

Bromo-imidazole derivatives can serve as ligands, which are molecules that bind to a central metal atom to form a coordination complex. bloomtechz.com The ability of the imidazole ring to coordinate with metals is a well-established principle in chemistry. acs.org These resulting metal complexes have significant applications in their own right, particularly in the field of catalysis and materials science. bloomtechz.com The specific structure of the imidazole derivative can be tailored to create ligands that form complexes with desired geometries and electronic properties for specific catalytic functions.

Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Imidazole-based compounds are widely used as the organic linkers in the synthesis of MOFs. frontierspecialtychemicals.comresearchgate.net This is due to the imidazole ring possessing multiple potential donor atoms (two nitrogen atoms and any carboxylate or other functional groups attached) that can bind to metal centers in various ways, leading to diverse and stable framework structures. researchgate.net Derivatives of this compound can be designed as functional linkers for creating novel MOFs with tailored properties for applications such as gas storage, separation, and catalysis. chemscene.comfrontierspecialtychemicals.com

| MOF Component | Role of Imidazole Derivative | Rationale |

| Organic Linker | Forms the structural backbone with metal ions. frontierspecialtychemicals.comresearchgate.net | Multiple nitrogen donor atoms allow for versatile and stable coordination. researchgate.net |

| Functional Block | Introduces specific chemical functionality into the MOF. chemscene.com | The bromo- and methyl- groups can be modified to tune the MOF's properties. |

Applications in Organic Transformations

The this compound structure is a versatile intermediate in organic synthesis. The bromine atom on the imidazole ring is a reactive site that can participate in a variety of coupling and substitution reactions. evitachem.comsmolecule.com This allows chemists to use it as a building block to construct more complex molecules.

Key reactions involving bromo-imidazole derivatives include:

Cross-Coupling Reactions: These compounds are effective substrates in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings. evitachem.comresearchgate.net These reactions are fundamental in synthesizing a wide range of complex organic molecules.

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution, providing a straightforward way to modify the molecule's structure and properties. smolecule.com

These transformations make bromo-imidazole derivatives valuable reagents for constructing diverse heterocyclic structures, which are common motifs in pharmaceuticals and functional materials. bloomtechz.com

Agricultural Chemistry Research

The imidazole moiety is present in numerous compounds exhibiting biological activity, making its derivatives a focal point in agrochemical research. Halogenated imidazoles, in particular, have been investigated for their potential to protect crops from pests and fungal diseases.

Bromo-imidazole derivatives, including this compound, are recognized as important intermediates in the synthesis of pesticides and fungicides. bloomtechz.com The compound 2-Bromo-1H-imidazole itself is noted for its use as a pesticide. biosynth.com The reactivity of the bromo-imidazole scaffold allows for further chemical modifications to develop more complex and targeted agrochemicals.

The potential of these compounds in agriculture is often linked to their inherent antimicrobial and antifungal properties. smolecule.comsmolecule.com For instance, derivatives like Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate are explored for developing agrochemicals due to their antimicrobial characteristics. smolecule.com Similarly, compounds analogous to 2-bromo-1-methyl-5-nitro-1H-imidazole are frequently investigated for their fungicidal or pesticidal activity against crop-affecting pathogens. smolecule.com The synthesis of potent antifungal agents like Ketoconazole, which involves halogenated intermediates, underscores the value of such precursors in creating effective agricultural and pharmaceutical products. amazonaws.com

Research has focused on using these bromo-imidazole building blocks to create novel active ingredients. The general synthetic utility of 1-substituted-4-nitroimidazole compounds, which can be derived from bromo-imidazoles, is noted for creating various agricultural chemicals. googleapis.com

Table 1: Bromo-imidazole Derivatives in Agrochemical Research

| Compound Name | CAS Number | Application/Potential Application |

|---|---|---|

| 2-Bromo-1H-imidazole | 16681-56-4 | Used as a pesticide. biosynth.com |

| Diethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | 1014104-58-7 | Potential for developing agrochemicals due to antimicrobial properties. smolecule.com |

Dye Synthesis and Optical Applications

The unique electronic properties of the imidazole ring, enhanced by specific substituents, make its derivatives attractive for applications in materials science, particularly in the synthesis of dyes and optically active materials. Bromo-imidazole derivatives serve as crucial intermediates in creating functional dyes and chromophores with tailored properties. bloomtechz.com

Derivatives such as 4-Bromo-1,2-dimethyl-1H-imidazole are actively explored for creating functional materials, including dyes designed for solar cells and other optical applications. The bromine atom provides a reactive site for synthetic elaboration, allowing for the construction of complex dye molecules.

Advanced research has focused on creating "push-pull" systems, where the imidazole core is linked to both electron-donating and electron-accepting groups. These structures can exhibit significant intramolecular charge-transfer (ICT), a key property for nonlinear optical (NLO) materials and photoredox catalysts. arkat-usa.orgbeilstein-journals.org For example, 2-bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is used as a precursor to synthesize push-pull molecules whose optical properties, such as absorption and emission, can be finely tuned. arkat-usa.orgbeilstein-journals.org

The investigation into tetra-substituted imidazole derivatives, some containing bromine, has revealed their potential for NLO applications. researchgate.net Computational and experimental studies on these complex imidazoles help in understanding their structure-property relationships, guiding the design of new materials with high performance for optical technologies. researchgate.net

Table 2: Bromo-imidazole Derivatives in Dye Synthesis and Optical Research

| Derivative Name | Precursor Compound | Research Focus/Application | Key Findings |

|---|---|---|---|

| Push-pull imidazole derivatives | 2-bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile | Photoredox catalysts, optical properties. arkat-usa.org | Exhibit intramolecular charge-transfer (ICT) bands; thermally stable. arkat-usa.org |